N-(7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide is a chemical compound recognized for its potential in pharmaceutical applications, particularly in cancer research. Its molecular formula is , and it serves as an important intermediate in the synthesis of various pharmaceutical agents. The compound typically appears as a white to yellow crystalline solid and is soluble in solvents such as dimethyl sulfoxide and methanol .
This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities, including antitumor properties. It is classified under heterocyclic compounds containing nitrogen atoms. The compound's CAS number is 130017-60-6, and it has been studied for its interactions with specific molecular targets in cancer treatment .
The synthesis of N-(7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide typically involves the reaction of 6-hydroxy-7-methoxy-4-quinazolinone with acetic anhydride. This reaction occurs in the presence of pyridine as a catalyst, under reflux conditions at approximately 100°C for several hours. The product is then isolated through filtration and purified via recrystallization .
In industrial settings, the synthesis process can be scaled up using larger reaction vessels and optimized conditions to maximize yield and purity. Automated systems for temperature control and reagent addition are employed to ensure consistency throughout production .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 234.21 g/mol |
CAS Number | 130017-60-6 |
IUPAC Name | N-(7-methoxy-4-oxo-3H-quinazolin-6-yl)acetamide |
The compound's structure features a quinazoline core with a methoxy group at position 7 and an acetamide substituent, contributing to its biological activity .
N-(7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide can undergo various chemical reactions:
Oxidation: This can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetamide group can be replaced by other nucleophiles through nucleophilic substitution reactions .
These reactions are significant for modifying the compound to enhance its biological activity or to synthesize derivatives with improved pharmacological profiles.
The mechanism of action of N-(7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide primarily involves its interaction with specific molecular targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDAC). By inhibiting these enzymes, the compound disrupts critical signaling pathways necessary for cancer cell growth and survival. This inhibition leads to reduced cell proliferation and increased apoptosis in cancerous cells .
Property | Value |
---|---|
Appearance | White to yellow crystalline |
Solubility | Soluble in DMSO, methanol |
Property | Value |
---|---|
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
These properties indicate that N-(7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide is suitable for various laboratory applications due to its solubility in organic solvents .
N-(7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide has several applications in scientific research:
Chemistry: It serves as an intermediate in synthesizing various heterocyclic compounds.
Biology: The compound is studied for its potential inhibitory effects on enzymes such as VEGFR-2 and HDAC, which play roles in cancer cell proliferation.
Medicine: It is investigated for developing anti-cancer drugs targeting specific types of cancer cells, particularly breast cancer.
Industry: The compound is utilized in producing pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0